

Application Note: Utilizing Ac-Phe-NH₂ in Chymotrypsin Inhibition Assays

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Compound of Interest

Compound Name: Ac-Phe-NH₂

Cat. No.: B1665451

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Introduction

α -Chymotrypsin is a serine protease and a key digestive enzyme that catalyzes the hydrolysis of peptide bonds, primarily at the C-terminus of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[1][2][3] Its well-characterized mechanism and substrate specificity make it a valuable model enzyme in biochemical and pharmaceutical research, particularly for screening potential protease inhibitors.[2] Chymotrypsin inhibitors are of significant interest as they have potential therapeutic applications in conditions characterized by excessive proteolytic activity, such as inflammation and certain digestive disorders.[2] N-acetyl-L-phenylalaninamide (**Ac-Phe-NH₂**) is a small molecule that mimics the structure of a natural substrate for chymotrypsin, making it a candidate for use in competitive inhibition studies. This application note provides a detailed protocol for the use of **Ac-Phe-NH₂** in a chymotrypsin inhibition assay.

Principle of the Assay

The chymotrypsin inhibition assay described herein is a colorimetric method that relies on the enzymatic cleavage of a chromogenic substrate, N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA). Chymotrypsin hydrolyzes this substrate to release p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 410 nm. [4] In the presence of an inhibitor like **Ac-Phe-NH₂**, the rate of pNA formation is reduced. By measuring the rate of the reaction at different concentrations of the inhibitor, the inhibitory

potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), can be determined.

Experimental Protocols

Materials and Reagents

- α -Chymotrypsin (from bovine pancreas)
- N-acetyl-L-phenylalaninamide (**Ac-Phe-NH₂**)
- N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA)
- Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.8)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 410 nm

Preparation of Solutions

- Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.8.
- α -Chymotrypsin Stock Solution: Prepare a stock solution of α -chymotrypsin in the assay buffer. The optimal final concentration in the assay should be determined empirically to ensure a linear reaction rate for the duration of the measurement.
- Substrate Stock Solution: Dissolve Suc-AAPF-pNA in DMSO to create a concentrated stock solution (e.g., 20 mM).
- Inhibitor (**Ac-Phe-NH₂**) Stock Solution: Dissolve **Ac-Phe-NH₂** in DMSO to create a high-concentration stock solution (e.g., 100 mM).

Assay Procedure

- Inhibitor Dilutions: Prepare a series of dilutions of **Ac-Phe-NH2** in the assay buffer from the stock solution. A 10-point, 2-fold serial dilution is recommended to obtain a comprehensive dose-response curve.
- Assay Plate Setup:
 - Add 50 µL of assay buffer to all wells of a 96-well microplate.
 - Add 10 µL of the diluted **Ac-Phe-NH2** solutions to the respective wells.
 - For the positive control (no inhibition), add 10 µL of assay buffer instead of the inhibitor solution.
 - For the negative control (no enzyme activity), add 60 µL of assay buffer.
- Enzyme Addition: Add 20 µL of the diluted α-chymotrypsin solution to all wells except the negative control wells.
- Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add 20 µL of the diluted Suc-AAPF-pNA substrate to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.
- Absorbance Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes.

Data Analysis

- Calculate Reaction Velocity: Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance versus time plot.
- Calculate Percentage Inhibition: The percentage of inhibition for each concentration of **Ac-Phe-NH2** is calculated using the following formula: % Inhibition = $[1 - (V_{\text{inhibitor}} / V_{\text{no_inhibitor}})] \times 100$ where $V_{\text{inhibitor}}$ is the reaction rate in the presence of the inhibitor and $V_{\text{no_inhibitor}}$ is the reaction rate of the positive control.

- **Determine IC₅₀ Value:** Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).

Data Presentation

Table 1: Hypothetical Inhibition of α -Chymotrypsin by **Ac-Phe-NH₂**

Ac-Phe-NH ₂ Concentration (μ M)	Reaction Velocity (mOD/min)	% Inhibition
0 (Positive Control)	25.0	0
10	22.5	10
25	19.8	20.8
50	15.2	39.2
100	10.5	58
250	5.1	79.6
500	2.4	90.4
1000	1.2	95.2

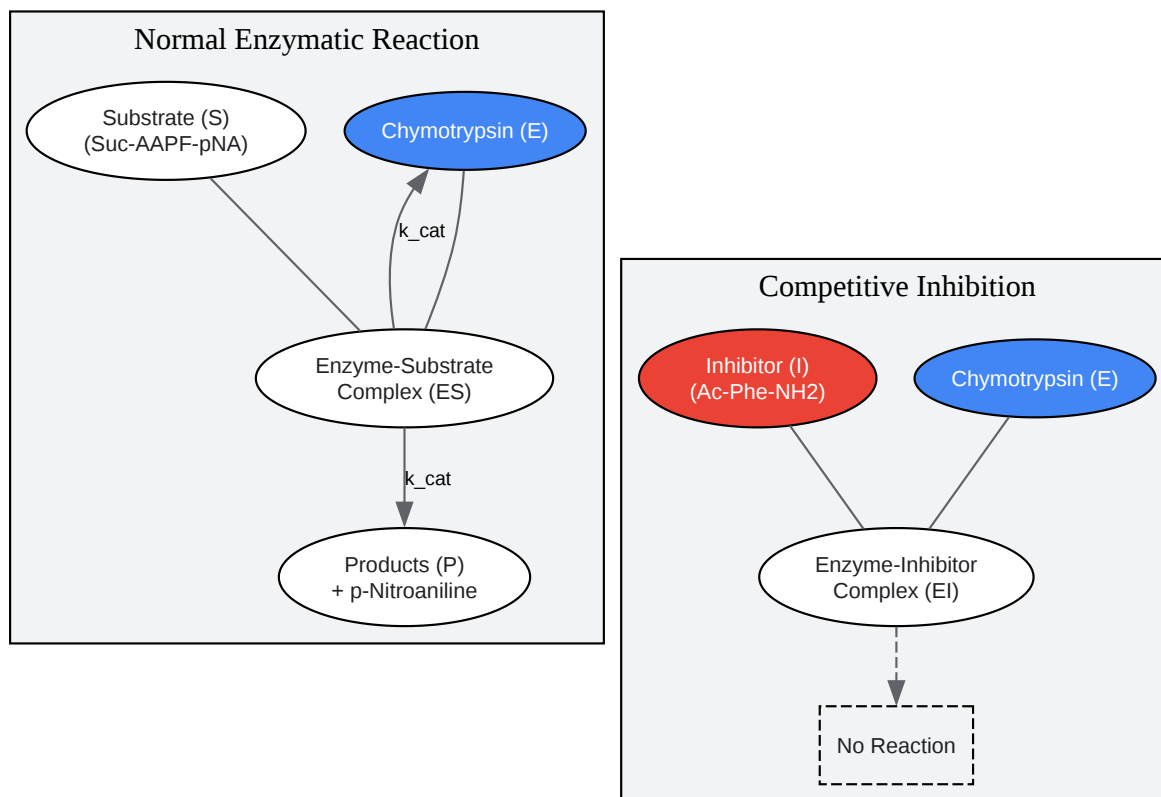
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

Visualizations



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Caption: Experimental workflow for the chymotrypsin inhibition assay.



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